3-(3,4-Dimethylbenzoyl)thiophene
Description
Significance of Aryl-Thiophene Ketones in Modern Chemical Research
Aryl-thiophene ketones, which feature an aromatic ring attached to the carbonyl group that is itself bonded to a thiophene (B33073) ring, are privileged structures in medicinal chemistry and materials science. nih.govwikipedia.org The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in developing therapeutic agents for cardiovascular, anti-inflammatory, and neurological disorders. nih.gov The planarity and lipophilicity of the thiophene ring can enhance a molecule's ability to interact with biological receptors and cross barriers like the blood-brain barrier. nih.gov
These compounds are not only sought after for their biological activity but also as building blocks for advanced materials. nih.gov Thiophene derivatives are used to create organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability to form polymers, such as polythiophene, by linking thiophene units makes this class of compounds fundamental to the development of conductive polymers with novel electronic properties. sigmaaldrich.com Furthermore, aryl ketones in general are considered versatile and cost-effective precursors for the synthesis of complex aromatic heterocycles. wikipedia.org
Overview of Benzoylthiophene Derivatives in Synthetic and Mechanistic Contexts
Benzoylthiophene derivatives, a specific subset of aryl-thiophene ketones, have been the focus of considerable synthetic and mechanistic investigation. These molecules are present in various biologically active compounds. For instance, the core structure of drugs like the estrogen receptor modulator Raloxifene is built upon a substituted benzothiophene, a fused relative of benzoylthiophene. wikipedia.orgnih.gov
From a synthetic standpoint, the construction of the thiophene ring itself can be achieved through numerous named reactions, including the Paal-Knorr, Gewald, and Fiesselmann syntheses. derpharmachemica.com Modern methods, such as metal-catalyzed cross-coupling reactions, have enabled the rapid and efficient synthesis of a wide variety of functionalized thiophene scaffolds. wikipedia.org The benzoyl group can be introduced through methods like Friedel-Crafts acylation. Mechanistic studies often focus on the reactivity of the thiophene ring, which is considered aromatic but with distinct reactivity compared to benzene (B151609). sigmaaldrich.com Its electron-rich nature makes it susceptible to electrophilic substitution, while advanced techniques like C-H bond activation allow for direct functionalization at specific positions, offering novel routes to complex derivatives. wikipedia.org
Research Trajectories for 3-(3,4-Dimethylbenzoyl)thiophene
While extensive literature exists for the broader class of benzoylthiophenes, specific research focusing solely on this compound is less prevalent. However, based on the established roles of its chemical relatives, its research trajectories can be logically inferred. The compound serves as a valuable intermediate or building block in synthetic chemistry.
Its structure is particularly suited for applications in materials science, where substituted thiophenes act as monomers for conducting polymers. The dimethylphenyl group can influence the solubility and processing properties of resulting polymers. In medicinal chemistry, it represents a scaffold that can be further modified to explore structure-activity relationships. For example, it could be used in the synthesis of novel kinase inhibitors or other potential therapeutic agents, a common application for diverse heterocyclic ketones. chemicalbook.com Recent studies on dearomative cycloadditions have shown that benzoyl thiophenes bearing methyl groups are compatible with protocols for creating complex bicyclic products, indicating a potential synthetic application for this compound in generating novel molecular architectures.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone |
| CAS Number | 898771-09-0 |
| Molecular Formula | C₁₃H₁₂OS |
| Molecular Weight | 216.3 g/mol |
| Boiling Point | 362.0 ± 30.0 °C (Predicted) |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMJFXWAOQVFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CSC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641841 | |
| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-09-0 | |
| Record name | (3,4-Dimethylphenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 3 3,4 Dimethylbenzoyl Thiophene
Established Synthetic Pathways for Aryl Ketones and Thiophene (B33073) Derivatives
The formation of the carbon-carbon bond between the thiophene ring and the benzoyl group is the key transformation in the synthesis of 3-(3,4-Dimethylbenzoyl)thiophene. Established methods for creating such aryl ketone linkages primarily include Friedel-Crafts acylation and various cross-coupling reactions.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. The reaction involves the treatment of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.
For the synthesis of thiophene derivatives, Friedel-Crafts acylation is well-documented. However, a significant challenge arises from the inherent regioselectivity of the thiophene ring. Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs. stackexchange.comechemi.com Attack at the C2 position allows for three resonance structures of the intermediate, whereas attack at the C3 position only allows for two, making the former pathway kinetically and thermodynamically favored. stackexchange.comechemi.com
Therefore, a direct Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride would be expected to yield primarily 2-(3,4-Dimethylbenzoyl)thiophene, with the desired 3-substituted isomer being a minor product, if formed at all. To achieve the target molecule via this route, one would likely need to start with a thiophene derivative that is pre-substituted at the 2- and 5-positions, thereby directing the acylation to one of the remaining open positions. Alternatively, a directing group at the 3-position could be employed to favor acylation at an adjacent carbon, followed by subsequent removal of the directing group.
Common Lewis acids used in Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the regioselectivity to some extent, but overcoming the strong preference for C2-acylation in unsubstituted thiophene is a significant synthetic hurdle.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds, offering an alternative to classical methods like Friedel-Crafts acylation. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of this compound, this would entail the coupling of a 3-thienyl organometallic species with a 3,4-dimethylbenzoyl derivative.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. ntnu.no A potential route to this compound would involve the reaction of thiophene-3-boronic acid with 3,4-dimethylbenzoyl chloride. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. ntnu.nomdpi.com
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org The synthesis of the target molecule could be envisioned through the reaction of 3-(tributylstannyl)thiophene with 3,4-dimethylbenzoyl chloride. Stille couplings are advantageous due to the stability of organostannanes to air and moisture. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net A plausible synthetic approach would be the coupling of a 3-thienylzinc halide (prepared from 3-halothiophene) with 3,4-dimethylbenzoyl chloride. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for milder reaction conditions. organic-chemistry.orgresearchgate.net
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) |
| Suzuki | Thiophene-3-boronic acid | 3,4-Dimethylbenzoyl chloride | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Stille | 3-(Tributylstannyl)thiophene | 3,4-Dimethylbenzoyl chloride | Pd(PPh₃)₄, LiCl |
| Negishi | 3-Thienylzinc chloride | 3,4-Dimethylbenzoyl chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |
Development of Novel Synthetic Strategies for this compound
Given the challenges associated with direct Friedel-Crafts acylation, novel synthetic strategies would likely focus on regioselective functionalization of the thiophene ring as a key step.
Regioselective Functionalization of Thiophene Ring Systems
To synthesize this compound, obtaining a 3-functionalized thiophene precursor is crucial. This can be achieved through several methods:
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group (DG) on the thiophene ring that coordinates to a metalating agent (typically an organolithium reagent), leading to deprotonation at an adjacent position. For 3-substitution, a directing group at the 2-position could direct metalation to the 3-position. The resulting 3-lithiated thiophene can then be reacted with a suitable electrophile.
Halogen-Metal Exchange: Starting with a 3-halothiophene (e.g., 3-bromothiophene (B43185) or 3-iodothiophene), a halogen-metal exchange reaction with an organolithium reagent (like n-butyllithium) at low temperatures can generate the 3-lithiothiophene species. This can then be used in situ for subsequent reactions.
Once the 3-lithiated or 3-magnesiated (Grignard reagent) thiophene is formed, it can be either directly acylated with 3,4-dimethylbenzoyl chloride or converted to a more stable organometallic reagent for use in one of the cross-coupling reactions mentioned above. For instance, quenching the 3-lithiothiophene with trialkyl borates would yield the corresponding thiophene-3-boronic ester, a suitable substrate for Suzuki coupling.
Stereochemical Considerations in Synthesis
The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not a primary concern in its synthesis. The planarity of the thiophene and benzene (B151609) rings, connected by the carbonyl group, results in a molecule with a single constitutional isomer. Asymmetric synthesis would only become relevant if chiral substituents were introduced to either of the aromatic rings or if the thiophene ring were to be part of a larger chiral scaffold. rsc.org
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For a Friedel-Crafts acylation approach (on a suitably substituted thiophene), optimization would involve screening different Lewis acids and their stoichiometry, as well as the solvent and temperature to control reactivity and minimize side reactions.
In the case of cross-coupling reactions , the choice of the palladium catalyst and, crucially, the ligand can have a profound impact on the reaction efficiency. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, have been shown to be highly effective in a variety of cross-coupling reactions, including those involving challenging substrates. researchgate.net
Below is a hypothetical table illustrating the optimization of a Suzuki coupling for a similar 3-aroylthiophene synthesis, based on common practices in the field.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 88 |
Solvent Effects in Synthetic Transformations
In the context of synthesizing this compound, which is typically achieved through a Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride, the solvent's role is multifaceted. Non-polar solvents are often employed in these reactions. However, the use of polar aprotic solvents can also be advantageous. For instance, in related syntheses of thiophene derivatives, N,N-dimethylacetamide (DMA) has been shown to be an effective solvent, particularly in metal-catalyzed reactions. researchgate.netnih.gov The interaction between the solvent and the reaction intermediates, including the activated acylating agent and the thiophene ring, can stabilize transition states and influence the regioselectivity of the acylation.
A study on the solvent effects on the proton chemical shifts in thiophenes demonstrated that solvents like acetone (B3395972) and acetonitrile (B52724) can predominantly affect the α-position (C2 and C5) of the thiophene ring. ias.ac.in This is a crucial consideration for the synthesis of the 3-substituted product, as it highlights the need for careful solvent selection to control the position of acylation. The formation of collision complexes or hydrogen-bonded complexes between the thiophene ring and the solvent can alter the electron density at different positions of the ring, thereby directing the electrophilic attack. ias.ac.in
The following table summarizes the general effects of different solvent classes on the synthesis of thiophene derivatives, which can be extrapolated to the synthesis of this compound.
| Solvent Class | General Effects on Thiophene Synthesis | Potential Impact on this compound Synthesis |
| Non-polar | Favors reactions where charge separation in the transition state is minimal. | May be suitable for Friedel-Crafts acylation to minimize side reactions. |
| Polar Aprotic | Can accelerate reaction rates by solvating cations. | Solvents like DMA or THF could enhance the rate of acylation. nih.gov |
| Polar Protic | Generally avoided in Friedel-Crafts reactions due to interaction with the Lewis acid catalyst. | Unlikely to be a good choice for the primary synthetic step. |
| Aromatic | Can participate in π-stacking interactions. | Benzene or toluene could influence the regioselectivity of the reaction. |
Catalysis in Organic Synthesis of Thiophene Derivatives
Catalysis is a cornerstone in the synthesis of thiophene derivatives, offering pathways to increased efficiency, selectivity, and milder reaction conditions. nih.gov Both metal-catalyzed and metal-free approaches have been extensively developed for the construction and functionalization of the thiophene ring. nih.gov
For the synthesis of this compound via Friedel-Crafts acylation, the choice of catalyst is paramount. Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used to activate the acyl chloride. However, the high reactivity of thiophene towards electrophilic substitution can lead to polysubstitution and other side reactions under harsh conditions. pharmaguideline.com Therefore, milder Lewis acids or alternative catalytic systems are often preferred.
Metal-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of functionalized thiophenes. nih.govmdpi.com For instance, a pre-functionalized thiophene, such as 3-bromothiophene, could be coupled with a 3,4-dimethylbenzoyl derivative using a palladium catalyst. Palladium complexes have been shown to be effective for the direct C-H arylation of thiophenes. organic-chemistry.org Copper-based catalysts are also widely employed in thiophene synthesis, often in combination with various ligands. nih.gov Rhodium catalysts have been utilized for the regioselective synthesis of fully substituted thiophene derivatives from 1,2,3-thiadiazoles and alkynes. nih.govacs.org
The table below outlines various catalytic systems and their potential applications in the synthesis of this compound.
| Catalyst Type | Specific Examples | Application in Thiophene Synthesis | Relevance to this compound |
| Lewis Acids | AlCl₃, SnCl₄, BF₃·OEt₂ | Friedel-Crafts acylation of the thiophene ring. pharmaguideline.com | Direct acylation of thiophene with 3,4-dimethylbenzoyl chloride. |
| Palladium Catalysts | PdI₂, Pd(OAc)₂ | C-H arylation, Suzuki and Stille couplings. mdpi.comorganic-chemistry.org | Coupling of a 3-thienylboronic acid with 3,4-dimethylbenzoyl chloride. |
| Copper Catalysts | CuI, Copper acetate | Cross-coupling reactions, cyclization reactions. nih.gov | Potential for coupling reactions involving a thiophene precursor. |
| Rhodium Catalysts | Rhodium complexes | Regioselective synthesis from thiadiazoles and alkynes. nih.govacs.org | Alternative, more complex route to a substituted thiophene core. |
Temperature and Pressure Variations for Yield Enhancement
The manipulation of temperature and pressure provides another layer of control in optimizing the synthesis of thiophene derivatives. These parameters can significantly impact reaction kinetics, equilibrium positions, and the selectivity of a given transformation.
In the context of Friedel-Crafts acylation to produce this compound, temperature control is crucial. While higher temperatures can increase the reaction rate, they can also lead to undesired side products, such as di-acylation or polymerization of the highly reactive thiophene ring. rsc.org Therefore, the reaction is often carried out at low to moderate temperatures to enhance the selectivity for the desired mono-acylated product. Industrial-scale synthesis of thiophene itself often involves high temperatures, sometimes exceeding 400°C, but these are typically gas-phase reactions with specific catalysts. pharmaguideline.comuop.edu.pk For the more delicate functionalization of the thiophene ring, precise temperature management is key.
Pressure is less commonly a primary variable in laboratory-scale Friedel-Crafts acylations, which are typically conducted at atmospheric pressure. However, in certain industrial processes or specialized reactions, elevated pressure can be used to increase the concentration of gaseous reactants or to influence the reaction equilibrium, particularly in reactions where a gas is evolved or consumed. For the synthesis of this compound, the impact of pressure is generally considered secondary to temperature and catalyst choice. It is worth noting that the critical temperature and pressure of thiophene are 317 °C and 4.53 x 10⁶ Pa, respectively, though these conditions are not typically relevant for its synthetic modification. nih.gov
The following table details the general influence of temperature on the synthesis of thiophene derivatives.
| Temperature Range | General Effect on Thiophene Synthesis | Expected Impact on this compound Yield |
| Low (0 - 25 °C) | Favors kinetic control, can enhance regioselectivity. | Higher selectivity for the 3-isomer, potentially lower overall conversion. |
| Moderate (25 - 100 °C) | A balance between reaction rate and selectivity. | Often the optimal range for achieving good yield and purity. nih.gov |
| High (>100 °C) | Increases reaction rate but can lead to side products and decomposition. | Lower yield of the desired product due to polysubstitution and polymerization. rsc.org |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of thiophene derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.org This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.
Several green approaches can be envisioned for the synthesis of this compound. One key area is the replacement of traditional, hazardous solvents with greener alternatives. rsc.org For example, the use of ionic liquids or deep eutectic solvents has been explored for thiophene synthesis. rsc.org Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another highly effective green strategy that can reduce waste and simplify product purification. nih.gov
In terms of catalysis, moving away from stoichiometric Lewis acids like AlCl₃, which generate significant amounts of waste, towards catalytic systems is a major green objective. The use of solid acid catalysts or recyclable metal catalysts can significantly improve the environmental profile of the synthesis. mdpi.com Metal-free synthetic methods are also gaining traction as they minimize concerns about metal toxicity and contamination of the final product. nih.gov
Atom economy is another central tenet of green chemistry. Reactions that incorporate most of the atoms from the starting materials into the final product are considered more efficient. mdpi.com Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can also contribute to a greener process. For instance, direct C-H activation and functionalization of the thiophene ring is a more atom-economical approach compared to a multi-step synthesis involving pre-functionalization. pitt.edu
The following table highlights some green chemistry strategies and their potential application to the synthesis of this compound.
| Green Chemistry Principle | Strategy | Application to this compound Synthesis |
| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. rsc.orgnih.gov | Performing the Friedel-Crafts acylation in a deep eutectic solvent or without a solvent. |
| Catalysis | Use of recyclable solid acids or heterogeneous catalysts. mdpi.com | Employing a solid zeolite catalyst instead of AlCl₃. |
| Atom Economy | Designing reactions with high incorporation of starting material atoms. mdpi.com | Direct C-H acylation of thiophene is more atom-economical than a coupling strategy. |
| Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times. mdpi.com | Microwave-assisted Friedel-Crafts acylation to accelerate the reaction. |
| Renewable Feedstocks | Sourcing starting materials from renewable resources. | Exploring bio-based routes to thiophene or the benzoyl moiety. |
Advanced Structural Elucidation and Conformational Analysis of 3 3,4 Dimethylbenzoyl Thiophene
Single Crystal X-ray Diffraction Analysis
The molecular conformation of aryl-thienyl ketones is largely defined by the dihedral angle between the aromatic and thiophene (B33073) rings. This angle is influenced by the electronic and steric effects of the substituents on both rings. In analogous structures, the molecule is typically not planar. For instance, in a related chalcone-thiophene derivative, the dihedral angle between the aromatic and thiophene rings is reported to be 11.4(2)°. nih.gov In another complex system featuring a 3-benzoyl-thiophene core, the dihedral angles between the thiophene ring and two other phenyl rings are 35.2(4)° and 57.7(3)°. wikipedia.orgresearchgate.net For (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, the thiophene ring system forms dihedral angles of 72.9(2)° and 60.5(2)° with the dimethoxy benzene (B151609) and the phenyl ring, respectively. nih.gov Based on these findings, it is expected that the 3,4-dimethylphenyl and thiophene rings in 3-(3,4-Dimethylbenzoyl)thiophene are also twisted with respect to each other, adopting a non-planar conformation. The carbonyl group acts as a bridge, allowing for some degree of electronic conjugation between the two ring systems, which is balanced by the steric hindrance from the ortho-hydrogens and the methyl groups.
Table 1: Representative Dihedral Angles in Analogous Thiophene Ketone Structures
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Dimethylaminophenyl | Thiophene | 11.4(2) | nih.gov |
| 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene | Thiophene | Benzene | 35.2(4) | wikipedia.orgresearchgate.net |
| 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene | Thiophene | Phenyl | 57.7(3) | wikipedia.orgresearchgate.net |
| (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone | Thiophene | Dimethoxybenzene | 72.9(2) | nih.gov |
| (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone | Thiophene | Phenyl | 60.5(2) | nih.gov |
In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds play a crucial role in the crystal packing of aryl-thienyl ketones. The carbonyl oxygen atom is a common acceptor for such interactions. In the crystal structure of a related chalcone-thiophene derivative, molecules are linked by C-H···O interactions, forming specific chain and ring motifs. nih.gov Similarly, in another analogue, C-H···O hydrogen bonds link molecules into chains. wikipedia.orgresearchgate.net It is highly probable that in the crystalline state of this compound, the carbonyl oxygen and aromatic/thienyl C-H groups would participate in a network of these weak hydrogen bonds, contributing to the stability of the crystal lattice.
Aromatic rings, such as the dimethylphenyl and thiophene moieties, can engage in π-π stacking interactions, which are attractive non-covalent interactions between the electron clouds of the rings. The geometry of these interactions can vary, from face-to-face to offset arrangements. In some thiophene-containing crystal structures, π-π stacking is a significant feature, with centroid-centroid distances indicating the strength of the interaction. nih.gov For instance, in a thiophene derivative, weak π-π interactions with a centroid-centroid distance of 3.7147(9) Å have been observed. nih.gov The presence of both a phenyl and a thiophene ring in this compound suggests that π-π stacking interactions are likely to be a key element in its crystal packing, influencing the arrangement of molecules into columns or layers.
Analysis of Disorder Phenomena in Crystal Lattices
In the solid state, the crystal structure of thiophene derivatives can exhibit disorder phenomena, which provide valuable information about molecular flexibility and intermolecular interactions. A common type of disorder observed in thiophene-containing compounds is "ring-flip" disorder. researchgate.netmdpi.com This occurs when the thiophene ring occupies two or more orientations within the crystal lattice with different probabilities. researchgate.netnih.gov
In the case of 3-substituted thiophenes, this disorder often manifests as a 180° rotation about the single bond connecting the thiophene ring to the substituent. mdpi.comnih.gov For this compound, this would involve the thiophene ring flipping, leading to a statistical distribution of the sulfur atom over two positions. The refinement of crystallographic data for such disordered structures provides the occupancy ratio of the different conformations. nih.govjuniperpublishers.com For example, in a similar disordered thiophene derivative, the thiophene ring was found to be disordered over two sites with a refined occupancy ratio of 0.756(4):0.244(3). nih.gov In another instance, the thiophene group was disordered by a 180° rotation with occupancies of 0.8378(15) and 0.1622(15). nih.gov
Spectroscopic Characterization for Mechanistic and Conformational Studies
Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of this compound. Each method provides a unique piece of the puzzle, and together they offer a detailed picture of the molecule's characteristics.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Tautomerism
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its vibrational modes. cardiff.ac.uk For this compound, the spectra would be dominated by characteristic bands corresponding to the thiophene ring, the carbonyl group, and the dimethyl-substituted benzene ring.
The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic thiophene protons typically appear in the region of 3100-3000 cm⁻¹. globalresearchonline.net The C=C stretching vibrations within the thiophene ring are expected to produce bands in the 1550-1400 cm⁻¹ region. globalresearchonline.net The C-S stretching vibrations are generally observed at lower wavenumbers, typically in the 850-600 cm⁻¹ range. iosrjournals.org
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the benzoyl group, typically found in the region of 1680-1660 cm⁻¹. The precise position of this band can provide information about the electronic environment and conjugation. The aromatic C=C stretching vibrations of the 3,4-dimethylphenyl ring would also be observable in the 1600-1450 cm⁻¹ range.
In some related heterocyclic compounds containing a keto group adjacent to a ring with an acidic proton, the possibility of keto-enol tautomerism exists. nih.govnih.gov While less common for a simple benzoyl-substituted thiophene, vibrational spectroscopy would be a key technique to investigate the potential presence of an enol tautomer by looking for the appearance of a broad O-H stretching band and a C=C double bond stretch in place of the carbonyl absorption.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiophene C-H | Stretching | 3100-3000 |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2980-2850 |
| Carbonyl C=O | Stretching | 1680-1660 |
| Aromatic C=C | Stretching | 1600-1400 |
| Thiophene C=C | Stretching | 1550-1400 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Conformational Dynamics
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for establishing the precise structural connectivity of this compound.
In the ¹H NMR spectrum, the protons of the thiophene ring would appear as distinct multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling constants of these protons would confirm the 3-substitution pattern. The protons of the 3,4-dimethylphenyl group would also resonate in the aromatic region, with their splitting patterns revealing their relative positions. The two methyl groups would give rise to sharp singlet signals in the aliphatic region, likely around 2.3 ppm.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the thiophene and benzene rings would appear in the aromatic region (approximately 120-145 ppm). chemicalbook.comhmdb.ca The methyl carbons would be found in the upfield region of the spectrum. The precise chemical shifts provide detailed information about the electronic environment of each carbon atom.
NMR spectroscopy is also a powerful tool for studying conformational dynamics, such as restricted rotation around the single bonds connecting the rings. At lower temperatures, separate signals for different conformers might be observed, allowing for the determination of the energy barriers for rotation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene Protons | 7.0 - 8.0 | 125 - 140 |
| Phenyl Protons | 7.2 - 7.8 | 128 - 140 |
| Methyl Protons | ~2.3 | ~20 |
Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound by providing a highly accurate measurement of its molecular weight.
Electron impact (EI) mass spectrometry would reveal the characteristic fragmentation patterns of the molecule. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways. A common fragmentation for benzoyl-substituted heterocycles is the cleavage of the bond between the carbonyl group and the thiophene ring, leading to the formation of a thienoyl cation and a 3,4-dimethylphenyl radical, or a 3,4-dimethylbenzoyl cation and a thienyl radical. nih.gov The 3,4-dimethylbenzoyl cation is a particularly stable fragment and would be expected to be a prominent peak in the spectrum. Further fragmentation of the thiophene ring and the dimethylphenyl group would also occur, providing additional structural information. arkat-usa.org
Table 3: Potential Mass Fragmentation Ions for this compound
| Ion | Structure |
|---|---|
| [C₁₃H₁₂OS]⁺ | Molecular Ion |
| [C₉H₉O]⁺ | 3,4-Dimethylbenzoyl cation |
| [C₄H₃S]⁺ | Thienyl radical cation |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption spectrum is expected to show characteristic bands corresponding to π-π* and n-π* transitions.
The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in the ultraviolet region. nih.gov The extent of conjugation between the thiophene ring, the carbonyl group, and the dimethylphenyl ring will significantly influence the wavelength of maximum absorption (λ_max). Increased conjugation generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. nih.gov
The n-π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is typically weaker in intensity and may be observed as a shoulder on the more intense π-π* absorption bands. The solvent environment can also affect the position and intensity of these absorption bands.
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Characteristics |
|---|---|---|
| π-π* | 250 - 350 | High intensity, sensitive to conjugation |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a sensitive technique for studying the photophysical properties of molecules that emit light after being electronically excited. Many thiophene derivatives are known to be fluorescent. rsc.orgdtu.dkresearchgate.net
Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum, quantum yield, and lifetime are key parameters that characterize the emissive properties of the molecule. nih.govresearchgate.net
The fluorescence properties are highly dependent on the molecular structure and the environment. The rigidity of the molecule, the nature of the substituents, and the polarity of the solvent can all influence the fluorescence quantum yield and lifetime. nih.govnih.gov For instance, increased conformational rigidity often leads to enhanced fluorescence emission by reducing non-radiative decay pathways. The study of fluorescence quenching can also provide information about interactions with other molecules. niscpr.res.in
Table 5: Illustrative Photophysical Parameters for a Fluorescent Thiophene Derivative
| Parameter | Description |
|---|---|
| Excitation Wavelength (λ_ex) | Wavelength of light used to excite the molecule |
| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity |
| Stokes Shift | Difference between λ_em and λ_ex |
| Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed |
Computational Structural Analysis
Computational chemistry provides powerful tools for elucidating the three-dimensional structure and electronic properties of molecules, offering insights that are complementary to experimental data. For a molecule like this compound, these methods can predict its preferred shape, conformational flexibility, and spectroscopic characteristics before it is even synthesized or isolated.
Geometry Optimization via Quantum Chemical Methods (e.g., DFT, Ab Initio)
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the lowest energy structure on the potential energy surface. Quantum chemical methods, particularly Density Functional Theory (DFT), are the workhorses for this task due to their balance of accuracy and computational cost. scifiniti.comnih.gov
A typical approach would involve using a functional, such as B3LYP, paired with a basis set like 6-311G++(d,p). nih.gov The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT, providing robust results for a wide range of organic molecules. The 6-311G++(d,p) basis set is sufficiently large to allow for flexibility in the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (++) to describe weakly bound electrons.
The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is found. A subsequent frequency calculation is performed to confirm that this structure is a true energy minimum, characterized by the absence of imaginary frequencies. scifiniti.com
Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative)
| Parameter | Description | Typical Predicted Value |
| C(thiophene)-C(carbonyl) Bond Length | The single bond connecting the thiophene ring to the carbonyl carbon. | ~ 1.48 Å |
| C=O Bond Length | The double bond of the carbonyl group. | ~ 1.23 Å |
| C(benzoyl)-C(carbonyl) Bond Length | The single bond connecting the dimethylphenyl ring to the carbonyl carbon. | ~ 1.51 Å |
| Dihedral Angle (Thiophene-C-C=O) | The twist angle defining the orientation of the benzoyl group relative to the thiophene ring. | 25° - 45° |
Note: This table is illustrative and contains typical values for similar diaryl ketones, as specific published data for this compound is unavailable.
Conformational Landscape Exploration and Energy Minima
The bond connecting the thiophene ring to the carbonyl group and the bond connecting the carbonyl group to the dimethylphenyl ring are both rotatable. This rotation gives rise to different spatial arrangements, or conformations, each with a distinct energy. Exploring this conformational landscape is crucial to identifying the most stable conformers that the molecule is likely to adopt. dnu.dp.ua
A conformational search can be performed by systematically rotating the key dihedral angles (e.g., in 15° or 30° increments) and performing a geometry optimization for each starting structure. The energies of the resulting optimized structures are then compared. The global minimum is the conformer with the lowest energy, representing the most stable and probable structure of the molecule. Other low-energy conformers, or local minima, may also exist and could be populated at room temperature depending on the energy barriers separating them.
For this compound, the primary conformational question is the degree of twist between the two aromatic rings. A fully planar conformation is often destabilized by steric hindrance between the hydrogen atoms on the thiophene ring and the benzoyl group. Therefore, the minimum energy conformers are expected to be non-planar, with a significant dihedral angle between the planes of the two rings. The precise angle is a balance between the destabilizing steric effects and the stabilizing effects of π-conjugation, which is maximized in a planar arrangement.
Prediction of Spectroscopic Parameters
Once the optimized geometry of the lowest energy conformer is obtained, its spectroscopic properties can be predicted. These theoretical spectra are invaluable for interpreting experimental data.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivative of the energy with respect to the atomic positions. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR spectrum. scifiniti.com A key predicted feature for this molecule would be the strong absorption band corresponding to the C=O carbonyl stretch, typically expected in the 1650-1680 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) is calculated relative to a reference compound (e.g., tetramethylsilane, TMS). These predictions can help in the assignment of complex experimental NMR spectra.
UV-Visible Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic excitations from occupied to unoccupied molecular orbitals. The results, often presented as oscillator strengths versus wavelength, can predict the λ(max) values of the principal absorption bands in the UV-visible spectrum, which are typically related to π-π* and n-π* transitions of the conjugated system.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 3 3,4 Dimethylbenzoyl Thiophene
Investigation of Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. However, in 3-(3,4-dimethylbenzoyl)thiophene, the reactivity and regioselectivity of this substitution are significantly influenced by the deactivating effect of the benzoyl group at the 3-position.
The carbonyl group of the benzoyl moiety is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack by reducing its electron density. organicmystery.commsu.edu This deactivation is most pronounced at the positions ortho and para to the substituent, which are the 2- and 5-positions of the thiophene ring. Consequently, electrophilic substitution is directed primarily to the C5 position, which is para to the deactivating group and generally the most reactive position in 3-substituted thiophenes under these conditions. Substitution at the C4 position is also possible but typically occurs to a lesser extent. The C2 position is strongly deactivated. rsc.org
Studies on the nitration of related 3-acylbenzo[b]thiophens have shown that substitution occurs exclusively on the benzene (B151609) ring, with no attack observed at the 2-position of the thiophene ring, highlighting the strong deactivating nature of the acyl group. rsc.org While the specific conditions can influence the product distribution, the general trend of directing substitution away from the C2 position holds. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring of this compound
| Reaction | Reagents | Major Product | Minor Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-(3,4-dimethylbenzoyl)thiophene | 4-Nitro-3-(3,4-dimethylbenzoyl)thiophene |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-3-(3,4-dimethylbenzoyl)thiophene | 4-Bromo-3-(3,4-dimethylbenzoyl)thiophene |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-3-(3,4-dimethylbenzoyl)thiophene | 4-Acyl-3-(3,4-dimethylbenzoyl)thiophene |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Reactions Involving the Ketone Carbonyl Group
The ketone carbonyl group is a primary site of reactivity in this compound, susceptible to attack by a wide range of nucleophiles and capable of participating in various condensation reactions. youtube.comyoutube.com
Nucleophilic addition to the electrophilic carbon of the carbonyl group is a fundamental reaction for ketones. pressbooks.publibretexts.org The tetrahedral intermediate formed can then be protonated to yield an alcohol. libretexts.org
One of the most common transformations is the reduction of the ketone to a secondary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, converting the carbonyl group to a hydroxyl group without affecting the thiophene or benzene rings. commonorganicchemistry.commasterorganicchemistry.comyoutube.com
Table 2: Nucleophilic Addition Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| Reduction | 1. NaBH₄, MeOH2. H₃O⁺ | (3,4-Dimethylphenyl)(thiophen-3-yl)methanol |
| Grignard Reaction | 1. CH₃MgBr, Et₂O2. H₃O⁺ | 1-(3,4-Dimethylphenyl)-1-(thiophen-3-yl)ethanol |
| Grignard Reaction | 1. PhMgBr, Et₂O2. H₃O⁺ | (3,4-Dimethylphenyl)(phenyl)(thiophen-3-yl)methanol |
This table illustrates typical nucleophilic addition reactions.
Grignard reagents, which are potent carbon-based nucleophiles, readily add to the carbonyl carbon to form new carbon-carbon bonds, yielding tertiary alcohols after acidic workup. masterorganicchemistry.comlibretexts.orgcerritos.edulibretexts.org For example, reaction with methylmagnesium bromide would yield 1-(3,4-dimethylphenyl)-1-(thiophen-3-yl)ethanol.
Ketones with α-hydrogens can undergo base- or acid-catalyzed condensation reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com However, this compound lacks α-hydrogens on the thiophene side of the carbonyl group. Therefore, it cannot self-condense via an aldol (B89426) mechanism. wikipedia.orglibretexts.org
It can, however, act as the electrophilic partner in crossed or directed aldol condensations, such as the Claisen-Schmidt condensation, with another enolizable ketone or aldehyde. libretexts.orgfiveable.metaylorandfrancis.com In this reaction, a base would deprotonate the enolizable carbonyl compound to form an enolate, which then attacks the carbonyl carbon of this compound. Subsequent dehydration typically occurs to yield an α,β-unsaturated ketone, also known as a chalcone (B49325) analogue.
Table 3: Claisen-Schmidt Condensation with this compound
| Enolizable Partner | Base | Product |
| Acetone (B3395972) | NaOH, EtOH/H₂O | 4-(3,4-Dimethylphenyl)-4-(thiophen-3-yl)but-3-en-2-one |
| Acetophenone | NaOH, EtOH/H₂O | 3-(3,4-Dimethylphenyl)-1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one |
| Cyclohexanone | NaOH, aprotic solvent | 2-[(3,4-Dimethylphenyl)(thiophen-3-yl)methylene]cyclohexan-1-one |
This table shows representative products from Claisen-Schmidt condensations.
The use of strong bases in polar aprotic solvents can facilitate the condensation even with sterically hindered ketones. researchgate.net Similarly, Stobbe condensation with succinic esters is another possibility for forming new carbon-carbon bonds. fiveable.memasterorganicchemistry.comlibretexts.org
Reactivity of the Benzoyl Moiety
The benzoyl portion of the molecule contains a 1,2-dimethyl-substituted benzene ring. This ring can also undergo electrophilic aromatic substitution. The reactivity of this ring is dictated by the combined electronic effects of the two methyl groups and the deactivating ketone group.
The methyl groups are activating, ortho-, para-directing substituents. docbrown.infouci.edu The ketone group is a deactivating, meta-directing substituent. organicmystery.comdocbrown.info The positions on the dimethylbenzene ring are numbered relative to the benzoyl-thiophene bond (C1).
Position 5: This position is ortho to the methyl group at C4 and meta to the methyl group at C3. It is also meta to the deactivating ketone group. This position is strongly activated and is a likely site for substitution.
Position 6: This position is ortho to the methyl group at C3 and meta to the methyl group at C4. It is also ortho to the deactivating ketone group. This position is also activated, but may be slightly less favored than position 5 due to proximity to the deactivating group.
Position 2: This position is para to the methyl group at C3 and meta to the methyl group at C4. It is ortho to the deactivating ketone group. This position is also activated.
Radical Reactions and Their Applications
The ketone carbonyl group can be converted into a ketyl radical through single-electron transfer (SET) from a reducing agent or via photochemical excitation. rsc.orgscribd.comnih.goviupac.org These highly reactive intermediates can participate in a variety of transformations, including cascade cyclizations.
If this compound is suitably functionalized with an unsaturated moiety (e.g., an alkene or alkyne) at an appropriate position, the formation of a ketyl radical can initiate a cascade cyclization. researchgate.netrsc.orgnih.gov This process is a powerful method for rapidly building molecular complexity.
The general mechanism proceeds as follows:
Ketyl Radical Formation: A single electron is transferred to the ketone carbonyl group, often from a reagent like samarium(II) iodide (SmI₂) or through a photoredox catalyst, to form a ketyl radical anion. nih.govmdpi.comresearchgate.netnih.gov
Intramolecular Cyclization: The nucleophilic ketyl radical attacks the tethered unsaturated group (e.g., an alkene) in an intramolecular fashion. This step forms a new carbon-carbon bond and generates a new radical intermediate. scispace.com
Cascade Continuation or Termination: The newly formed radical can either be trapped by another intramolecular reaction if a second unsaturated group is present (the cascade step) or be reduced and protonated to terminate the sequence, yielding the final cyclized product. nih.gov
For example, a derivative of this compound bearing an allyloxy group on the thiophene ring could undergo a SmI₂-mediated reductive coupling. The initially formed ketyl radical would cyclize onto the alkene, leading to the formation of a functionalized five-membered ring fused to the thiophene core after subsequent reduction and protonation. nih.govacs.org Such cascade reactions provide an elegant route to complex polycyclic structures from relatively simple starting materials. mdpi.com
Mechanistic Delineation of Chemical Transformations
The understanding of reaction mechanisms is crucial for controlling chemical transformations. For this compound, mechanistic insights can be inferred from studies on related 3-benzoylthiophene (B1295597) systems.
Table 1: Quantum Yields for the Disappearance of Ketones in Isopropanol (B130326) cdnsciencepub.com
| Compound | Quantum Yield (Φ) |
| 3-Benzoylthiophene | 0.25 |
| 2-Benzoylthiophene (B1677651) | 0.17 |
| Benzophenone (B1666685) | 1.23 |
This interactive data table allows for the comparison of the photochemical reactivity of 3-benzoylthiophene with related compounds.
More recent research on the dearomative cycloaddition of ketone-substituted thiophenes has also been conducted, though specific rate constants for the individual radical steps were not reported. acs.org
The primary reactive intermediate in the photochemical reactions of 3-benzoylthiophenes has been identified through spectroscopic studies as the n,π* triplet state associated with the carbonyl group. cdnsciencepub.com This excited state is characterized by an unpaired electron on the carbonyl oxygen and another in a non-bonding orbital, giving it significant radical character. The energy of this triplet state has been determined from phosphorescence emission spectra. For 3-benzoylthiophene, the triplet energy is approximately 70.3 kcal/mol. acs.org
In the photocycloaddition reactions of 3-benzoylthiophenes with isobutylene, the initially formed oxetanes are considered unstable reaction intermediates. cdnsciencepub.com Their existence is inferred from the final products, which result from the thermal decomposition of the oxetane (B1205548) ring. cdnsciencepub.com
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. mdpi.comrsc.org While specific EPR studies on radical intermediates generated from this compound were not found, this technique has been widely used to study radicals formed from other organic molecules, including those generated photochemically. mdpi.comrsc.org Such studies would be invaluable in definitively identifying the radical species involved in the transformations of this compound.
Supramolecular Chemistry and Self Assembly of 3 3,4 Dimethylbenzoyl Thiophene Analogues
Role of Non-Covalent Interactions in Molecular Aggregation
Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into larger, ordered structures. nih.gov In the context of 3-(3,4-dimethylbenzoyl)thiophene and its analogues, these interactions govern the packing of molecules in crystals and their aggregation behavior in solution. The key interactions at play include hydrogen bonding, π-π stacking, and other weak forces like halogen bonding. The interplay of these interactions determines the final supramolecular architecture and, consequently, the material's properties.
A theoretical understanding of thiophene (B33073) clusters has identified several types of non-covalent interactions that contribute to their stability, including C⋯C (π⋯π) bonding, CH⋯C (CH⋯π) hydrogen bonding, CH⋯S hydrogen bonding, C⋯S (π⋯S) bonding, S⋯S bonding, and H⋯H bonding interactions. researchgate.net The relative strengths and geometries of these interactions dictate the preferred arrangement of molecules.
Hydrogen bonding plays a crucial role in directing the assembly of molecules that contain suitable donor and acceptor groups. nih.gov For analogues of this compound that are functionalized with groups capable of hydrogen bonding, such as carboxylic acids or amides, this interaction can be a powerful tool for controlling supramolecular structure. nih.govchemrxiv.org
In studies of carboxylated poly(3-alkylthiophene)s, for instance, hydrogen bonding between the carboxylic acid side chains was found to induce an ordered assembly, leading to a transition from disordered coil-like to ordered rod-like conformations in solution. nih.gov This intermolecular hydrogen bonding was identified as the driving force for the observed second-order rate law of the assembly process. nih.gov Similarly, the introduction of a hydroxymethyl group in a terthiophene derivative led to the formation of a closed cyclic motif with 4,4'-bipyridine (B149096) via O-H···N hydrogen bonds. nih.gov
For benzoylthiophene derivatives, the carbonyl group can act as a hydrogen bond acceptor. If the molecule is further modified to include a hydrogen bond donor, such as a hydroxyl or amino group on the benzoyl ring or an appropriate substituent on the thiophene ring, specific and predictable hydrogen bonding motifs can be engineered. These directed interactions can lead to the formation of well-defined supramolecular structures like chains, sheets, or more complex three-dimensional networks.
The table below summarizes the types of hydrogen bonds observed in thiophene derivatives and their role in molecular assembly.
| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Structure |
| Carboxylic Acid Dimer | O-H···O | Dimeric pairs, leading to extended chains |
| Hydroxymethyl and Bipyridine | O-H···N | Closed cyclic motifs |
| Amide Groups | N-H···O | J-type aggregates |
| Thiophene C-H and Oxygen | C-H···O | Stabilization of crystal packing |
The aromatic nature of both the benzoyl and thiophene rings in this compound and its analogues makes π-π stacking a significant non-covalent interaction in their molecular assembly. wfu.edu These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The strength and geometry of π-π stacking can be influenced by factors such as the electronic nature of the substituents, steric hindrance, and the presence of solvent molecules. wfu.edursc.org
In the solid state, π-π stacking often leads to the formation of columnar structures, which are crucial for charge transport in organic electronic materials. nih.gov The arrangement of molecules within these stacks can vary, from a perfectly cofacial "sandwich" alignment to a slipped-stack or herringbone arrangement. nih.gov Studies on thiophene oligomers have shown that while dimers of singly charged oligomers may be unstable in the gas phase due to Coulombic repulsion, they can be stabilized in the condensed phase by factors like counterions and packing constraints. wfu.edu The introduction of bulky substituents can be used to suppress strong π-π interactions, which can be advantageous in applications like solid-state light-emitting devices where aggregation-caused quenching is a concern. rsc.org
In solution, π-π stacking can lead to the formation of aggregates, which can be observed through techniques like UV-Vis and fluorescence spectroscopy. The extent of aggregation is dependent on the solvent, concentration, and temperature. For example, the formation of aggregates of oxidized oligothiophenes in solution is a delicate balance between attractive π-π interactions and Coulombic repulsion, which is also influenced by the polarity of the surrounding medium. wfu.edu
The table below outlines the different types of π-π stacking geometries and their implications for material properties.
| Stacking Geometry | Description | Impact on Properties |
| Cofacial (Sandwich) | Rings are directly on top of each other. | Strong electronic coupling, but can lead to excimer formation and fluorescence quenching. |
| Slipped-Stack | Rings are displaced relative to each other along their long or short axes. | Modulates electronic overlap, can be beneficial for charge transport. |
| Herringbone | T-shaped arrangement where the edge of one ring interacts with the face of another. | Common in organic crystals, often leads to good charge mobility. |
Beyond hydrogen bonding and π-π stacking, other weak interactions such as halogen bonding can play a significant role in the supramolecular chemistry of appropriately substituted this compound analogues. Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). nih.gov
The strength of a halogen bond increases in the order Cl < Br < I and can be enhanced by the presence of electron-withdrawing groups on the molecule containing the halogen atom. nih.gov For benzoylthiophene analogues that are halogenated, these interactions can be used as a reliable tool in crystal engineering to form co-crystals and control molecular packing. nih.govnih.gov For example, halogen bonding has been successfully employed to construct two-dimensional supramolecular networks on solid surfaces. nih.gov
Crystal Engineering Principles Applied to Benzoylthiophenes
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. rsc.org This field utilizes the understanding of intermolecular interactions to control the way molecules pack in a crystal lattice. For benzoylthiophene derivatives, crystal engineering principles can be applied to tune properties such as solubility, melting point, and electronic characteristics.
A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit within a supramolecular system that is formed by known and reliable intermolecular interactions. researchgate.net By identifying and utilizing robust supramolecular synthons, it is possible to design and construct complex crystal structures with a degree of predictability.
For analogues of this compound, various supramolecular synthons can be envisioned. For example, if a carboxylic acid group is introduced, the well-known carboxylic acid dimer synthon can be expected to form. rsc.org Similarly, if an amide group is present, the amide-amide hydrogen bond can lead to the formation of chains or tapes. chemrxiv.org The benzoyl group itself can participate in synthons, for instance, through C-H···O interactions with the carbonyl oxygen.
The molecules themselves, designed with specific functionalities to promote certain interactions, are referred to as "tectons" or building blocks. The rational design of benzoylthiophene-based tectons with specific hydrogen bonding sites, π-stacking surfaces, or halogen bond donors/acceptors allows for the programmed assembly of desired supramolecular architectures.
The table below provides examples of potential supramolecular synthons for functionalized benzoylthiophene analogues.
| Functional Group | Synthon | Resulting Motif |
| Carboxylic Acid | Carboxylic acid dimer | R2 2(8) ring |
| Primary Amide | Amide dimer | R2 2(8) ring |
| Amide Chain | C(4) chain | Linear tape |
| Pyridine (B92270) and Halogen | N···X Halogen bond | Linear chain |
The control of crystal nucleation and growth is a critical aspect of crystal engineering, as it determines the size, shape, and quality of the resulting crystals. For some organic compounds, there is a persistent tendency to form needle-like crystals, which can be problematic in industrial applications. rsc.org Understanding the underlying crystal structure can help in devising strategies to modify the crystal habit.
Strategies to control crystal morphology include changing the solvent, using "tailor-made" additives that selectively adsorb to certain crystal faces and inhibit their growth, and employing polymeric growth modifiers. rsc.org Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another powerful technique. rsc.org By co-crystallizing a benzoylthiophene derivative with a suitable co-former, it is possible to introduce new intermolecular interactions that can disrupt the preferred packing of the pure compound and lead to crystals with different morphologies and properties.
The use of gels can also influence crystal growth by reducing the diffusion rate of molecules, which can lead to the formation of fewer, larger, and higher-quality crystals. mdpi.com This method can be particularly useful for obtaining single crystals suitable for X-ray diffraction analysis, providing definitive structural information about the supramolecular assembly.
Formation of Self-Assembled Structures
The ability of molecules to self-assemble into ordered nano- and microstructures is largely dictated by the interplay of various non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.com For analogues of this compound, the presence of the thiophene ring, the carbonyl group, and the dimethyl-substituted benzene (B151609) ring provides multiple avenues for these interactions, driving the formation of supramolecular assemblies.
Research on related thiophene-based oligomers has demonstrated their capacity to spontaneously form structured microfibers. nih.gov Thiophene hexamers and octamers featuring a "sulfur-overrich" quaterthiophene core have been shown to self-assemble into both rod-like and helical microfibers on various surfaces. nih.gov This self-assembly is directed by the non-bonding interactions inherent to the thiophene rings and can be tuned by modifying the terminal groups of the oligomer. nih.gov While the specific morphology, such as the formation of helical versus tape-like structures, can be influenced by the terminal substituents, the underlying driving force remains the directional and spontaneous self-organization of the thiophene cores. nih.gov
In a similar vein, thiophene derivatives functionalized with urea (B33335) groups have been observed to assemble into supramolecular nanobelts. rsc.org The strong hydrogen-bonding capabilities of the urea moieties, combined with the π–π interactions of the thiophene and benzene rings, lead to the formation of these well-defined structures. rsc.org This highlights the critical role that appended functional groups play in guiding the self-assembly process of thiophene-based molecules.
Furthermore, studies on mdpi.combenzothieno[3,2-b] mdpi.com-benzothiophene (BTBT) derivatives, which share structural similarities with benzoylthiophenes, reveal that functionalization with peptides can induce self-assembly into hydrogels. rsc.org The formation of these gels is triggered by changes in pH or salt concentration and is driven by a combination of hydrogen bonding within the peptide chains and π–π stacking of the BTBT cores. rsc.org This demonstrates that by incorporating specific molecular triggers, the self-assembly of thiophene-based systems can be controlled.
The table below summarizes key non-covalent interactions and the resulting self-assembled structures observed in analogues of this compound.
| Interacting Groups | Dominant Non-Covalent Interactions | Resulting Self-Assembled Structures |
| Thiophene & Benzene Rings | π–π Stacking | Microfibers, Nanobelts, Hydrogels |
| Urea Groups | Hydrogen Bonding | Nanobelts |
| Peptide Backbones | Hydrogen Bonding | Hydrogels |
| Alkyl Chains | Van der Waals Forces | Modulates packing in microfibers |
These examples from related thiophene systems strongly suggest that this compound and its analogues are prime candidates for forming a variety of self-assembled structures. The precise nature of these structures would likely be influenced by the substitution pattern on the benzoyl ring and the presence of other functional groups capable of directing non-covalent interactions.
Host-Guest Chemistry Investigations
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org The thiophene moiety, due to its aromatic nature and specific size, can participate in such interactions, acting as a guest within various host systems.
A prominent class of host molecules known to encapsulate aromatic guests are cyclodextrins (CDs). wikipedia.org These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Research has shown that β-cyclodextrin, which consists of seven glucose units, can effectively bind with thiophene-based molecules. wikipedia.org The driving force for this encapsulation is primarily the hydrophobic effect, where the nonpolar thiophene ring is favorably partitioned into the nonpolar cavity of the cyclodextrin (B1172386) from an aqueous environment.
The dimensions of the host's cavity are crucial for selective binding. The table below illustrates the different types of cyclodextrins and their cavity sizes, indicating their potential for encapsulating thiophene-based guests.
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) | Potential for Thiophene Encapsulation |
| α-Cyclodextrin | 6 | 5 | May be too small for some derivatives |
| β-Cyclodextrin | 7 | 6 | Demonstrated to bind thiophene |
| γ-Cyclodextrin | 8 | 8 | May be too large for single thiophene guest |
Another area of host-guest chemistry where thiophene analogues could be relevant is in the context of metal-organic frameworks (MOFs) and other porous crystalline materials. wikipedia.org For instance, Hofmann clathrates, which are coordination polymers, have been used for the selective inclusion of small aromatic molecules like benzene and xylenes. wikipedia.org Given the structural similarity of the dimethylbenzoyl moiety in this compound to xylene, it is plausible that this compound could act as a guest in suitably designed coordination networks.
The binding in these host-guest systems is a dynamic equilibrium between the free and complexed states. wikipedia.org The strength and selectivity of this binding are governed by a combination of factors including size and shape complementarity, as well as specific non-covalent interactions between the host and the guest. For a guest like this compound, interactions could include hydrophobic interactions, van der Waals forces, and potentially weak hydrogen bonds between the carbonyl oxygen and donor groups on the host.
While direct host-guest studies on this compound are not extensively reported, the established principles of supramolecular chemistry and the known interactions of thiophene and benzoyl moieties provide a strong basis for predicting its behavior in the presence of suitable host molecules.
Photochemistry and Photophysical Studies of 3 3,4 Dimethylbenzoyl Thiophene
Electronic Excitation and Relaxation Processes
Upon absorption of a photon, 3-(3,4-dimethylbenzoyl)thiophene is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (Sₙ). The subsequent relaxation of this excited molecule can occur through various radiative and non-radiative pathways, including fluorescence, phosphorescence, and intersystem crossing to the triplet manifold.
The electronic absorption spectrum of benzoylthiophenes is characterized by multiple absorption bands in the ultraviolet region. These bands correspond to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically more intense, originate from the excitation of electrons in the delocalized π-system of the thiophene (B33073) and benzene (B151609) rings. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.
Studies on unsubstituted 3-benzoylthiophene (B1295597) in hexane solution show a complex absorption profile with maxima at approximately 255 nm and 285 nm. The introduction of methyl groups on the benzoyl ring, as in this compound, is expected to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating inductive effect of the methyl groups.
The energy of the excited states can be determined from the absorption and emission spectra. The triplet energy (ET), a crucial parameter in photochemistry, can be gleaned from the 0-0 band of the phosphorescence spectrum. For related 2-benzoylthiophene (B1677651) derivatives, triplet energies are typically in the range of 60-64 kcal/mol.
Table 1: Representative UV Absorption Data for Benzoylthiophene Chromophores
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| 3-Benzoylthiophene | Hexane | ~255, ~285 | π → π* |
| 2-Benzoylthiophene | Hexane | ~250, ~290 | π → π* |
This table provides representative data for the parent chromophores to illustrate the expected absorption regions for this compound.
Following excitation to a singlet excited state, the molecule can return to the ground state via fluorescence, a radiative process that occurs rapidly (lifetimes of 10⁻⁵ to 10⁻⁸ seconds). However, for many aromatic ketones, fluorescence is often inefficient. Thiophene-based materials, in general, can exhibit tunable fluorescence.
A more significant deactivation pathway for benzoylthiophenes involves intersystem crossing (ISC) from the excited singlet state (S₁) to an isoenergetic triplet state (Tₙ). This is followed by rapid internal conversion to the lowest triplet state (T₁). The T₁ state is relatively long-lived and can decay to the ground state through phosphorescence, a slow radiative process, or through non-radiative decay. The phosphorescence lifetimes for 2-benzoylthiophene derivatives are in the microsecond to millisecond range. The 3-benzoylthiophene derivatives are characterized as having a π,π* lowest triplet state.
Table 2: Triplet State Properties for Representative 2-Benzoylthiophenes
| Compound | Triplet Energy (ET) (kcal/mol) | Phosphorescence Lifetime (τ) (s) |
|---|---|---|
| 2-Benzoyl-3-methylthiophene | 63.1 | 1.60 x 10⁻⁶ |
| 2-Benzoyl-4-methylthiophene | 62.5 | 0.98 x 10⁻⁶ |
Data from related compounds used to infer properties of the target molecule.
Photochemical Reactions of Thiophene Ketones
The excited states of this compound, particularly the triplet state, are chemically reactive and can undergo a variety of transformations that are not accessible in the ground state.
Photoisomerization is a well-documented photochemical reaction for thiophene and its derivatives. Upon irradiation, the thiophene ring can undergo valence isomerization to form intermediates such as "Dewar" thiophenes or ring-opened species. These intermediates can then rearrange to form isomeric thiophenes. For instance, irradiation of a substituted thiophene can lead to the migration of substituents around the ring. While this is a fundamental reaction of the thiophene ring, its efficiency in benzoylthiophenes may be influenced by the presence of the carbonyl group, which provides alternative reaction pathways.
Thiophene derivatives are known to participate in photo-induced cyclization reactions, particularly when an appropriate unsaturated moiety is present. For example, styrylthiophenes undergo photocyclization to form thiahelicenes. In the case of this compound, intramolecular cyclization could potentially occur, although it is not a typically reported pathway for simple benzoylthiophenes.
Photochemical rearrangements are also possible. The Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene to form an oxetane (B1205548), is a possibility if an alkene is present. Another potential photoreaction is the pinacol coupling, which involves the reductive dimerization of the ketone, followed by a pinacol rearrangement, a process observed in thiophene analogs of benzopinacol.
The S-oxide derivatives of thiophenes exhibit a rich and varied photochemistry. Thiophene S-oxides, which can be formed by the oxidation of the parent thiophene, are photochemically reactive. A common photoreaction for these compounds is deoxygenation, where irradiation leads to the extrusion of the oxygen atom to regenerate the parent thiophene. The mechanism of this deoxygenation is complex and can be influenced by the substitution pattern on the thiophene ring.
In some cases, instead of simple deoxygenation, photoirradiation of thiophene S-oxides can lead to rearrangements, such as the formation of furans. For example, 2,5-bis(tert-butyl)thiophene-S-oxide, upon photoirradiation, converts completely to 2,5-bis(tert-butyl)furan. The specific
Solvatochromic Effects on Photophysical Behavior
No studies detailing the solvatochromic effects on the photophysical behavior of this compound were found. Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent. Investigating this phenomenon would require spectroscopic measurements of the compound in a variety of solvents with differing polarities. Such data is essential for creating a data table of absorption/emission maxima versus solvent polarity, and for a detailed discussion of the compound's behavior, but it is not available.
Quantum Yield Determination for Photoreactions
There is no available information on the determination of the quantum yield for any photoreactions involving this compound. The quantum yield is a critical measure of the efficiency of a photochemical process, defined as the number of times a specific event occurs per photon absorbed by the system. Determining this value requires specific experimental setups to measure photon flux and the rate of product formation or reactant disappearance. Without published research on the photoreactivity of this compound, no data on its quantum yield can be provided.
Due to the absence of specific research findings for this compound in the public domain, it is not possible to generate the requested article sections with the required scientific accuracy and data tables.
Computational Chemistry and Advanced Modeling of 3 3,4 Dimethylbenzoyl Thiophene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(3,4-Dimethylbenzoyl)thiophene, DFT calculations offer a deep understanding of its electronic and structural properties.
Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Distribution)
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO is often distributed over the electron-withdrawing benzoyl group. This separation of frontier orbitals is characteristic of donor-π-acceptor systems and influences the intramolecular charge transfer upon electronic excitation. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set, can predict the energies of these orbitals and the resulting energy gap. nih.govresearchgate.net
Illustrative Data for this compound:
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.10 eV |
The distribution of these orbitals provides a visual representation of the electron density and indicates the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
DFT calculations are highly effective in predicting spectroscopic properties, including vibrational frequencies which correspond to the infrared (IR) and Raman spectra of a molecule. psu.edu By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. psu.edu
These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=O stretching of the benzoyl group, and various vibrations associated with the thiophene ring.
Illustrative Vibrational Frequencies for this compound:
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |
| C=O Stretch (Benzoyl) | 1650 |
| Aromatic C=C Stretch (Thiophene) | 1450 |
| Aromatic C=C Stretch (Benzene) | 1600 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-S Stretch (Thiophene) | 850 |
Molecular Electrostatic Potential (MEP) Mapping for Active Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the benzoyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. nih.gov Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. The MEP surface provides a comprehensive picture of the molecule's reactivity and intermolecular interaction preferences. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. q-chem.com This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. periodicodimineralogia.it
Illustrative NBO Interaction Data for this compound:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) (Illustrative) |
| LP(1) S | π(C=C) Thiophene | 5.2 |
| LP(2) O | π(C=C) Benzene (B151609) | 2.8 |
| π(C=C) Thiophene | π*(C=O) Benzoyl | 15.5 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics and interactions of molecules in different environments.
Conformational Dynamics in Different Solvents
The conformation of a molecule can be significantly influenced by its surrounding environment, such as the solvent. MD simulations can be used to explore the conformational landscape of this compound in various solvents of differing polarity. nih.gov By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and understand the flexibility of the bond connecting the thiophene and benzoyl moieties. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of molecules. urfu.runih.gov These descriptors quantify aspects of the electronic structure, allowing for the rationalization of reaction mechanisms and selectivity. For this compound, these parameters can help predict its behavior in various chemical reactions, particularly electrophilic aromatic substitutions on the thiophene ring.
Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. nih.gov A low IE indicates that a molecule can be easily oxidized and suggests it is a good electron donor. For aromatic compounds, IE is often related to the energy of the Highest Occupied Molecular Orbital (HOMO). The IE of the parent thiophene molecule has been experimentally determined and computationally predicted to be approximately 8.89 eV. nih.govnist.gov The presence of electron-donating dimethyl groups on the benzoyl ring is expected to slightly modulate the electronic properties, though the primary influence on reactivity comes from the thiophene ring itself.
| Compound | Ionization Energy (eV) | Source |
|---|---|---|
| Thiophene | 8.888 | nih.gov |
| 3,4-Dimethylthiophene (B1217622) | 8.21 | chemeo.com |
From the fundamental parameters of ionization energy and electron affinity, several conceptual DFT descriptors can be derived to further predict reactivity.
Chemical Potential (μ) represents the escaping tendency of electrons from a system in equilibrium. It is a global descriptor of reactivity and is approximated as the negative of electronegativity (χ). A higher chemical potential (less negative value) suggests a greater tendency to donate electrons, indicating nucleophilic character. It is calculated as: μ ≈ -(IE + EA) / 2
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, representing a global measure of its electrophilic nature. researchgate.net It measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a more potent electrophile. The index is defined as: ω = μ² / 2η
where η is the chemical hardness, calculated as η ≈ (IE - EA) / 2. This index is particularly useful for understanding polar or ionic reactions. For this compound, the electrophilicity index can help classify its reactivity in comparison to other reagents and predict its susceptibility to nucleophilic attack, or more relevantly, the nucleophilicity of its thiophene ring towards electrophiles. researchgate.net
| Descriptor | Formula | Interpretation of Reactivity |
|---|---|---|
| Chemical Potential (μ) | μ ≈ -(IE + EA) / 2 | Higher value (less negative) indicates greater nucleophilicity (electron-donating ability). |
| Electrophilicity Index (ω) | ω = μ² / 2η | Higher value indicates greater electrophilicity (electron-accepting ability). |
Potential Applications in Polymer Chemistry
Role as a Monomer in Conjugated Polymer Synthesis
The polymerization of thiophene (B33073) and its derivatives is a well-established field, with several techniques available to synthesize high-performance conjugated polymers.
Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain. For thiophene derivatives, the oxidation potential is a critical parameter, influenced by the electronic nature of the substituents on the thiophene ring. mdpi.comresearchgate.netdtic.mil
Generally, 3-substituted thiophenes are well-suited for electrochemical oxidation. nih.gov The process typically involves applying a potential to a solution containing the monomer and a supporting electrolyte. researchgate.net For instance, the electrochemical polymerization of related monomers like 3-methylthiophene (B123197) has been extensively studied, often in non-aqueous solvents like acetonitrile (B52724) with electrolytes such as lithium perchlorate. researchgate.netdtic.mil The introduction of a small amount of an initiator with a lower oxidation potential, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, can significantly increase the rate of polymerization and lower the required applied potential. researchgate.netdtic.mil
A hypothetical electrochemical polymerization of 3-(3,4-Dimethylbenzoyl)thiophene would likely proceed through the oxidation of the thiophene ring, with the 3,4-dimethylbenzoyl group influencing the monomer's oxidation potential and the resulting polymer's properties. The electron-withdrawing nature of the benzoyl group could potentially increase the oxidation potential compared to simple alkyl-substituted thiophenes.
While electrochemical methods are common for creating conductive films, chemical polymerization methods, including those involving radical mechanisms, are versatile for producing bulk quantities of soluble polymers. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been employed for the synthesis of well-defined block copolymers containing thiophene units. researchgate.net
For instance, a common approach involves using a functional initiator to polymerize acrylic monomers, followed by "click" chemistry to ligate the polymer block to another functional polymer. researchgate.net Although direct radical polymerization of the thiophene ring itself is not the standard method for creating conjugated polythiophenes, monomers can be designed where a thiophene moiety is attached to a polymerizable group, such as a methacrylate. This allows for the creation of polymers with pendant thiophene groups via radical polymerization. nih.govnih.gov
Incorporation into Supramolecular Polymers
Supramolecular chemistry involves the self-assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered, functional architectures. mdpi.com Thiophene-based molecules are excellent building blocks for supramolecular polymers due to the planarity of the thiophene ring, which facilitates π-π stacking. mdpi.comCurrent time information in Bangalore, IN.google.com
The self-assembly of thiophene derivatives can lead to the formation of nanostructures with enhanced electronic and optical properties. google.com For example, soluble poly(3-alkylthiophene)s are known to self-assemble into ordered supramolecular aggregates, a process that significantly impacts their electronic and optical characteristics. Current time information in Bangalore, IN. The specific nature of the substituents on the thiophene ring plays a crucial role in directing the self-assembly process. mdpi.com The presence of the benzoyl group in this compound could introduce additional sites for intermolecular interactions, potentially influencing the packing and morphology of the resulting supramolecular structures.
Structure-Property Relationships in Polymeric Architectures for Electronic and Optical Applications
The performance of thiophene-based polymers in electronic and optical devices is intrinsically linked to their chemical structure. The choice of substituent on the thiophene ring affects key properties such as the polymer's band gap, charge carrier mobility, and absorption spectrum. mdpi.comresearchgate.net
Donor-acceptor (D-A) copolymers, which alternate electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, are a major class of materials in organic electronics. mdpi.com The benzoyl group is electron-withdrawing and could function as an acceptor unit. Copolymerizing a monomer like this compound with an electron-donating comonomer could lead to a D-A copolymer with a tailored electronic structure.
The optical properties, such as the absorption and photoluminescence spectra, are highly dependent on the polymer's conformation and aggregation state in solution and in thin films. mdpi.com For example, the study of copolymers based on thiophene and isoindigo acceptor units has shown that the polymer's photophysical properties are influenced by solvent polarity and self-aggregation. mdpi.com Similarly, the electronic properties of polymers are dictated by factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be tuned by the monomer structure.
The table below summarizes key properties that are typically evaluated for thiophene-based polymers and that would be relevant for a hypothetical polymer derived from this compound.
| Property | Description | Relevance to Electronic/Optical Applications |
| Oxidation Potential | The electrical potential required to remove an electron from the monomer. | Determines the ease of polymerization and the energy levels (HOMO) of the resulting polymer. mdpi.comresearchgate.net |
| Optical Band Gap (Eg) | The energy difference between the HOMO and LUMO. | Dictates the polymer's absorption spectrum and its potential use in solar cells and photodetectors. mdpi.com |
| Charge Carrier Mobility | The ease with which charges (electrons or holes) move through the material. | A critical parameter for the performance of transistors and solar cells. researchgate.net |
| Absorption Spectrum | The range of light wavelengths that the polymer absorbs. | Determines the color of the material and its suitability for light-harvesting applications. mdpi.com |
| Photoluminescence (PL) | The emission of light from the polymer after absorbing light. | Important for applications in organic light-emitting diodes (OLEDs). mdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(3,4-Dimethylbenzoyl)thiophene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of thiophene derivatives using 3,4-dimethylbenzoyl chloride. Key steps include controlling reaction temperature (e.g., 0–5°C for electrophilic substitution) and using Lewis acids like AlCl₃ as catalysts . Optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiophene to acylating agent) and solvent polarity (e.g., dichloromethane for improved solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Identify aromatic protons of the thiophene ring (δ 6.8–7.3 ppm) and dimethylbenzoyl group (δ 2.2–2.4 ppm for methyl groups). Coupling patterns distinguish substitution positions .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1670 cm⁻¹ and thiophene ring vibrations (675–1450 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₂O₂S).
Q. What experimental evidence supports the keto-enol tautomerism of benzodithiophene analogs, and how does this apply to this compound?
- Methodology : Equilibrium studies using UV-Vis spectroscopy (e.g., λₐᵦₛ shifts in polar solvents) and computational analysis (e.g., DFT calculations of tautomer stability) reveal that the keto form dominates due to destabilization of the enol tautomer (e.g., antiaromaticity in enolized structures) . For this compound, monitor tautomer ratios via variable-temperature NMR or X-ray crystallography.
Q. What are the recommended protocols for handling and purifying thiophene derivatives to avoid degradation?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use light-protected glassware during synthesis. Purify via recrystallization (e.g., ethanol/water mixtures) or flash chromatography. For air-sensitive intermediates, employ Schlenk techniques .
Advanced Research Questions
Q. How do computational methods (DFT, TD-DFT) aid in predicting the electronic properties of this compound and its analogs?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p) basis set) to optimize geometry and compute frontier molecular orbitals (FMOs). Use TD-DFT (CAM-B3LYP) to simulate UV-Vis spectra; compare with experimental data to validate transitions (e.g., π→π* at ~300 nm). Analyze charge-transfer characteristics for applications in organic electronics .
Q. What strategies resolve contradictions between experimental and computational data in studying thiophene-based systems?
- Methodology : Reconcile discrepancies by:
- Validating computational models with experimental benchmarks (e.g., redox potentials vs cyclic voltammetry).
- Adjusting solvent effects in simulations (e.g., PCM models for polar solvents).
- Investigating intermolecular interactions (e.g., crystallographic data vs gas-phase calculations) .
Q. How can this compound be functionalized for applications in conductive polymers or organic semiconductors?
- Methodology : Introduce electron-withdrawing groups (e.g., –NO₂, –CN) via electrophilic substitution to lower LUMO levels. For polymer synthesis, employ Stille coupling (Pd(PPh₃)₄ catalyst) or electrochemical polymerization. Characterize conductivity via four-probe measurements and bandgap via UV-Vis-NIR .
Q. What biochemical interactions (e.g., enzyme inhibition) are plausible for thiophene derivatives, and how can they be mechanistically studied?
- Methodology : Screen for cytochrome P450 inhibition using fluorometric assays (e.g., Vivid® CYP450 kits). Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with kinetic studies (Km/Vmax shifts) and LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
